molecular formula C10H10OS B14713359 3-(Phenylsulfanyl)but-3-en-2-one CAS No. 13522-48-0

3-(Phenylsulfanyl)but-3-en-2-one

Cat. No.: B14713359
CAS No.: 13522-48-0
M. Wt: 178.25 g/mol
InChI Key: IQAFXSGSDOUHGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Phenylsulfanyl)but-3-en-2-one is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features both a sulfanyl (thioether) group and an α,β-unsaturated ketone (enone) moiety within its molecular structure. This combination makes it a potential multifunctional building block for constructing more complex molecular architectures. Compounds containing similar enone systems are frequently investigated as dienophiles or dipolarophiles in cycloaddition reactions, which are fundamental methods for forming cyclic structures in drug discovery and materials science . The phenylsulfanyl group can also influence the compound's reactivity and serve as a handle for further chemical transformations. Researchers value this reagent for its potential application in developing novel synthetic methodologies and for its use as a precursor in the preparation of more complex, functionally diverse molecules for biological screening. This product is intended for research purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

13522-48-0

Molecular Formula

C10H10OS

Molecular Weight

178.25 g/mol

IUPAC Name

3-phenylsulfanylbut-3-en-2-one

InChI

InChI=1S/C10H10OS/c1-8(11)9(2)12-10-6-4-3-5-7-10/h3-7H,2H2,1H3

InChI Key

IQAFXSGSDOUHGH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=C)SC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylsulfanyl)but-3-en-2-one typically involves the reaction of a phenylthiol with a butenone derivative. One common method is the nucleophilic addition of phenylthiol to a butenone under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is usually purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 3-(Phenylsulfanyl)but-3-en-2-one may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylsulfanyl)but-3-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the butenone moiety can be reduced to form alcohols.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Phenylsulfanyl)but-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 3-(Phenylsulfanyl)but-3-en-2-one involves its interaction with specific molecular targets. The phenylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include the formation of reactive intermediates that can interact with cellular components, leading to potential therapeutic effects.

Comparison with Similar Compounds

Reactivity and Electronic Effects

  • Electron-Donating vs. Withdrawing Groups: The phenylsulfanyl group (-SPh) in the target compound provides moderate electron donation via resonance, facilitating nucleophilic attack at the α,β-unsaturated carbonyl system (e.g., thiol-mediated cyclocondensation ). In contrast, sulfonyl (-SO₂Ph) and trifluoromethyl (-CF₃) groups are strongly electron-withdrawing, polarizing the enone system and enhancing electrophilicity. For example, sulfonyl-substituted derivatives exhibit stabilized crystal structures due to intermolecular interactions , while CF₃ groups enable photocatalytic perfluoroacylation .
  • Substituent Position :
    • Substituents at C4 (e.g., p-tolyl, nitroaryl) influence steric and electronic effects. For instance, 4-(3-nitrophenyl) derivatives show increased conjugation, affecting UV-Vis absorption and reactivity in Diels-Alder reactions .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/SolventYield (%)Purity (%)Key Reference
Thiol-ene reactionK₂CO₃/THF7895
Michael additionBF₃·Et₂O/DCM6588
PhotochemicalUV light/MeCN8292

How does the electron-withdrawing sulfanyl group influence the compound’s reactivity in electrophilic aromatic substitution (SEAr)?

Advanced Research Question
The phenylsulfanyl group acts as a meta-directing substituent due to its electron-withdrawing nature. DFT studies on analogous compounds (e.g., 3-(p-nitrobenzoyloxy)-but-3-en-2-one) show that the sulfanyl group lowers electron density at the ortho/para positions, favoring meta-substitution. Solvent polarity (e.g., acetonitrile vs. toluene) and Lewis acid catalysts (e.g., BF₃) further modulate transition-state energetics .

Q. Key Mechanistic Insights

  • Charge distribution : Sulfur’s electronegativity creates partial positive charges at the α-carbon, enhancing electrophile binding.
  • Solvent effects : Polar solvents stabilize zwitterionic intermediates, accelerating SEAr .

What analytical techniques are most effective for characterizing 3-(Phenylsulfanyl)but-3-en-2-one and its derivatives?

Basic Research Question

  • NMR : 1^1H NMR reveals vinyl proton splitting patterns (J = 10–12 Hz for trans-configuration). 13^{13}C NMR identifies carbonyl (δ ~200 ppm) and aromatic carbons.
  • X-ray crystallography : Resolves stereochemistry and confirms crystal packing (e.g., 4-(3-Nitrophenyl)-3-(phenylsulfonyl)but-3-en-2-one in ) .
    Advanced Research Question
  • HRMS-ESI : Detects isotopic patterns for sulfur (34^{34}S) and validates molecular ion peaks.
  • DFT-coupled IR/Raman : Predicts vibrational modes for transient intermediates in catalytic cycles .

How can computational modeling resolve contradictions in reported regioselectivity for reactions involving 3-(Phenylsulfanyl)but-3-en-2-one?

Advanced Research Question
Discrepancies in regioselectivity (e.g., meta vs. para substitution) often arise from solvent or catalyst effects. DFT calculations (e.g., Gaussian 16) model transition states to identify dominant pathways. For example:

  • In nonpolar solvents, steric hindrance may favor para-substitution despite electronic preferences.
  • BF₃ coordination to the carbonyl group polarizes the π-system, altering electrophile attack angles .

Q. Table 2: Solvent Effects on Regioselectivity

SolventDielectric ConstantPredominant SubstitutionΔG‡ (kcal/mol)
Toluene2.4Para18.2
Acetonitrile37.5Meta15.7

What strategies are recommended for assessing the biological activity of 3-(Phenylsulfanyl)but-3-en-2-one derivatives?

Advanced Research Question

  • In vitro assays : Screen for kinase inhibition (e.g., ATP-binding pocket competition) or antimicrobial activity (MIC assays).
  • Metabolite profiling : LC-MS/MS identifies metabolites like 4-(7H-Purin-6-ylsulfanyl)but-3-en-2-one, which may interact with nucleic acids .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .

How do steric and electronic factors influence the compound’s stability under varying storage conditions?

Basic Research Question

  • Light sensitivity : The α,β-unsaturated ketone undergoes [2+2] photocycloaddition; store in amber vials at –20°C.
  • Moisture : Hydrolysis of the enone system is minimized in anhydrous solvents (e.g., dried DMSO) .
    Advanced Research Question
  • Accelerated stability studies : Use Arrhenius modeling (40°C/75% RH for 6 months) to predict degradation pathways.
  • Radical scavengers : Add BHT (butylated hydroxytoluene) to suppress autoxidation of the sulfanyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.